Chloroenhydrin

Description

Historical Trajectory of Chloroenhydrin (B1158845) Investigations in Chemical Science

The study of chloroenhydrins dates back to the early days of organic chemistry. One of the classic methods for their preparation, the reaction of alkenes with chlorine in the presence of water, has been a foundational reaction in organic chemistry textbooks for many years. This reaction proceeds via a halonium ion intermediate, which is then attacked by water.

Early research focused on understanding the regioselectivity of the reaction, particularly with unsymmetrical alkenes. The observation that the hydroxyl group predominantly adds to the more substituted carbon atom was a key finding that contributed to the development of Markovnikov's rule and our understanding of electronic effects in addition reactions.

The conversion of chloroenhydrins to epoxides upon treatment with a base is another historically significant reaction. This intramolecular Williamson ether synthesis provided an accessible route to epoxides, which are themselves versatile synthetic intermediates. This two-step process of this compound formation followed by epoxidation was a cornerstone of epoxide synthesis before the advent of more direct oxidation methods.

Contemporary Significance of this compound in Advanced Chemical Contexts

In modern organic synthesis, chloroenhydrins continue to be highly relevant as versatile building blocks. Their significance lies in the presence of two distinct functional groups that can be selectively manipulated to create more complex molecular architectures. They serve as key intermediates in the synthesis of a wide range of important organic compounds, including pharmaceuticals, agrochemicals, and polymers. kuraray.euclariant.com

The ability to introduce both a chlorine atom and a hydroxyl group in a stereospecific manner makes chloroenhydrins valuable precursors for the synthesis of chiral molecules. Asymmetric methods for the synthesis of enantiomerically enriched chloroenhydrins have been a major focus of contemporary research, enabling the production of single-enantiomer drugs and other bioactive compounds.

Furthermore, chloroenhydrins are employed in the synthesis of various heterocyclic compounds. The chlorine and hydroxyl groups can serve as handles for cyclization reactions, leading to the formation of rings containing oxygen, nitrogen, or other heteroatoms.

Fundamental Research Questions Driving this compound Studies

Current research on chloroenhydrins is driven by several fundamental questions aimed at expanding their synthetic utility and improving the efficiency and selectivity of their formation.

Development of Novel Catalytic Systems: A primary goal is the development of new and more efficient catalytic systems for the synthesis of chloroenhydrins. This includes the design of catalysts that can operate under milder reaction conditions, use less hazardous reagents, and provide high levels of regio- and stereoselectivity.

Understanding Reaction Mechanisms: A deep understanding of the reaction mechanisms involved in this compound formation and subsequent transformations is crucial for controlling the outcome of these reactions. youtube.comyoutube.com Researchers continue to investigate the nature of intermediates, transition states, and the role of catalysts in these processes.

Expansion of Substrate Scope: Efforts are ongoing to expand the range of substrates that can be efficiently converted into chloroenhydrins. This includes the development of methods that are tolerant of a wide variety of functional groups, allowing for the synthesis of more complex and diverse molecules.

Green Chemistry Approaches: In line with the principles of sustainable chemistry, there is a strong emphasis on developing greener methods for this compound synthesis. thecalculatedchemist.com This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste generation.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for chloroenhydrins is vibrant and multifaceted, with significant contributions from both academic and industrial laboratories. Key areas of active research include:

Asymmetric Chlorohydroxylation: The development of catalytic enantioselective methods for the direct conversion of alkenes to chiral chloroenhydrins is a major research frontier. Various chiral catalysts, including those based on transition metals and organocatalysts, are being explored to achieve high enantioselectivities for a broad range of substrates.

Flow Chemistry: The use of continuous flow reactors for the synthesis of chloroenhydrins is gaining traction. organic-chemistry.org Flow chemistry offers several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and the potential for automated synthesis.

Biocatalysis: Enzymes, such as halohydrin dehalogenases, are being investigated for the synthesis and resolution of chloroenhydrins. Biocatalytic methods can offer high selectivity under mild reaction conditions and are an attractive approach from a green chemistry perspective.

Novel Reagents and Methodologies: Researchers are continuously exploring new reagents and synthetic methodologies for the preparation of chloroenhydrins. This includes the use of novel chlorine sources and the development of innovative reaction pathways that offer improved efficiency and selectivity. organic-chemistry.org

Recent literature highlights the development of highly regioselective methods for the ring-opening of epoxides to yield chloroenhydrins using various reagents. organic-chemistry.org For example, the use of Lewis acids like tin(IV) chloride and titanium(IV) chloride allows for selective and regiodivergent opening of unsymmetrical phenonium ions. organic-chemistry.org

Data on this compound Synthesis

The following table summarizes different approaches to this compound synthesis, highlighting the reagents and general outcomes.

| Synthesis Method | Reagents | Key Features |

| Classical Halohydrin Formation | Alkene, Cl₂, H₂O | Follows Markovnikov's rule; proceeds via a halonium ion intermediate. |

| Epoxide Ring-Opening | Epoxide, HCl or other chloride source | Can be highly regioselective depending on the substrate and reaction conditions. |

| From Alkenes with TCCA | Alkene, Trichloroisocyanuric acid (TCCA), H₂O/Acetone (B3395972) | Efficient method under mild conditions. organic-chemistry.org |

| Electrochemical Methods | Alkene, NaCl | A green, oxidant-free approach. organic-chemistry.org |

Properties

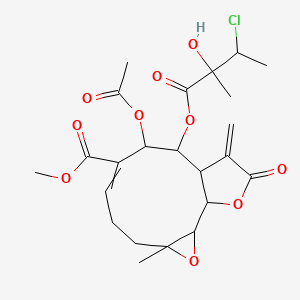

Molecular Formula |

C23H29ClO10 |

|---|---|

Molecular Weight |

500.9 g/mol |

IUPAC Name |

methyl 9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

InChI |

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3 |

InChI Key |

MSWKJHPZUAQCMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of Chloroenhydrin

Direct Synthesis Routes for Chlorohydrin

The direct synthesis of chlorohydrins typically involves the reaction of an alkene with a chlorine source in the presence of water. This process, known as chlorohydrination, adds a chlorine atom and a hydroxyl group across the double bond of the alkene. ontosight.ai

Precursor Compounds and Reactant Optimization in Chlorohydrin Synthesis

The primary precursors for direct chlorohydrin synthesis are alkenes and a chlorinating agent. A common method involves reacting an alkene with chlorine gas in an aqueous solution. google.com Hypochlorous acid (HOCl), often generated in situ, is a key reactant in this process. google.comwikipedia.orgsemanticscholar.org For instance, ethylene (B1197577) reacts with hypochlorous acid to produce ethylene chlorohydrin. actylis.com Similarly, propylene (B89431) can be converted to propylene chlorohydrin. google.com

The optimization of reactant concentrations and ratios is crucial for maximizing the yield of the desired chlorohydrin and minimizing byproduct formation. For example, in the synthesis of propylene chlorohydrin, it has been shown that low feed gas ratios and low concentrations of the product are favorable for improving the yield. researchgate.net The molar ratio of the unsaturated organic compound to hypochlorous acid is also a critical parameter, with optimal ratios typically ranging from 0.8:1.0 to 1.3:1.0. google.com

Alternative chlorinating agents can also be employed. Trichloroisocyanuric acid in aqueous acetone (B3395972) is an effective reagent for the synthesis of chlorohydrins from various alkenes. semanticscholar.orgorganic-chemistry.org Another approach utilizes ammonium (B1175870) chloride as the chlorine source in the presence of an oxidant like oxone. rsc.org The choice of precursors can also be influenced by the desired product; for example, glycerol (B35011) can be hydrochlorinated with hydrochloric acid to produce dichlorohydrins, which are precursors to epichlorohydrin (B41342). wikipedia.orgacs.org

Table 1: Precursor Compounds for Direct Chlorohydrin Synthesis

| Alkene/Precursor | Chlorinating Agent | Solvent/Medium | Product |

|---|---|---|---|

| Ethylene | Hypochlorous Acid | Water | Ethylene Chlorohydrin actylis.com |

| Propylene | Chlorine/Water (forms HOCl) | Water | Propylene Chlorohydrin google.com |

| Various Alkenes | Trichloroisocyanuric Acid | Aqueous Acetone | Various Chlorohydrins semanticscholar.org |

| Various Olefins | Ammonium Chloride/Oxone | Aqueous Acetone/Methanol | Vicinal Chlorohydrins rsc.org |

Catalytic Systems and Reaction Condition Engineering for Chlorohydrin Formation

The conditions under which chlorohydrination is performed significantly impact the reaction's efficiency and selectivity. Temperature, pH, and the presence of catalysts are key variables that are engineered to optimize the process.

In the synthesis of chlorohydrins from olefins and hypochlorous acid, maintaining the pH of the reaction mixture can influence the product yield. For instance, a process for preparing chlorohydrins by reacting a chlorinating species with an unsaturated organic compound is carried out at a pH greater than 6.0. google.com In another instance, acidifying the olefin with gaseous hydrochloric acid and maintaining a pH between 4 and 7 was found to accelerate the reaction. google.com

Catalysts play a vital role in many synthetic routes. Carboxylic acids are effective catalysts for the hydrochlorination of glycerol. wikipedia.orgacs.org Palladium(II) salts have been used to catalyze the synthesis of chlorohydrins from ethylene in aqueous media, with high concentrations of chloride ions and copper(II) chloride favoring the formation of ethylene chlorohydrin over the Wacker process product, acetaldehyde (B116499). nih.govwikipedia.org Tellurium and its compounds are also used as catalysts for the reaction of ethylene, oxygen, and hydrogen chloride to produce ethylene chlorohydrin. google.com

Process optimization studies have shown that there is often an optimal temperature for maximizing the yield. researchgate.net For the reaction of ethylene with chromyl chloride, the formation of the chlorohydrin precursor is suggested to require the addition of water. psu.educdnsciencepub.com

Table 2: Catalytic Systems and Reaction Conditions for Chlorohydrin Synthesis

| Reaction | Catalyst | Key Reaction Conditions |

|---|---|---|

| Glycerol Hydrochlorination | Carboxylic Acids | Temperature range of 70-120°C researchgate.net |

| Ethylene to Ethylene Chlorohydrin | Palladium(II) salts, Copper(II) chloride | High concentrations of Cl⁻ and CuCl₂ nih.gov |

| Ethylene to Ethylene Chlorohydrin | Tellurium/Tellurium compounds | Reaction of ethylene, oxygen, and hydrogen chloride in water google.com |

Mechanistic Pathways of Direct Chlorohydrin Generation

The generally accepted mechanism for the formation of chlorohydrins from alkenes and hypochlorous acid involves an electrophilic addition. The electrophile, a halide cation, attacks the double bond of the alkene, forming a cyclic chloronium ion intermediate. google.com This intermediate is then attacked by a nucleophile. In an aqueous medium, water acts as the nucleophile, attacking one of the carbon atoms of the chloronium ion. This attack occurs from the side opposite to the chloronium ion, leading to an anti-addition product. A final deprotonation step yields the chlorohydrin. libretexts.org

The regioselectivity of the reaction, which determines which carbon atom the hydroxyl group bonds to, is governed by the nature of the alkene. For unsymmetrical alkenes, the attack of water generally occurs at the more substituted carbon of the chloronium ion, following Markovnikov's rule.

Density functional theory (DFT) studies on the reaction of ethylene with chromyl chloride (CrO₂Cl₂) have explored alternative mechanistic pathways. These studies suggest that the formation of a chlorohydrin precursor can occur via a [3+2] cycloaddition of ethylene to one Cr-Cl and one Cr=O bond. psu.educdnsciencepub.com This pathway was found to have a lower activation barrier compared to other potential mechanisms like a [2+2] cycloaddition. psu.educdnsciencepub.com Further research using computational methods has shown that for olefins with electron-donating groups, the mechanism proceeds through a chloronium-ion intermediate, while those with strong electron-withdrawing groups may favor a concerted or nucleophilic addition mechanism. researchgate.net

Indirect and Derivatization Approaches for Chloroenhydrin (B1158845) and its Analogues

Besides direct synthesis, chlorohydrins can be prepared indirectly or used as intermediates in the synthesis of other valuable compounds.

Multi-step Synthetic Sequences Incorporating this compound Intermediates

Chlorohydrins are key intermediates in several important industrial processes. A prominent example is the production of epoxides. For instance, propylene oxide is commercially produced via the dehydrochlorination of propylene chlorohydrin using a base. nih.gov Similarly, epichlorohydrin is manufactured by treating a mixture of dichlorohydrin isomers with a base. wikipedia.orgeurochemengineering.com

The synthesis of certain pharmaceuticals and other fine chemicals also involves multi-step sequences where chlorohydrin formation is a critical step. For example, a three-step, one-pot reaction sequence to produce enantiopure β-azidoalcohols and β-hydroxynitriles begins with the asymmetric bioreduction of an α-chloroketone to a chlorohydrin intermediate. researchgate.net This is followed by enzyme-catalyzed ring closure to an epoxide and subsequent nucleophilic opening.

More complex synthetic strategies can also be designed. A four-step continuous process for synthesizing antihistamines like cinnarizine (B98889) utilizes the formation of an intermediate chloride from an alcohol using HCl. researchgate.net Additionally, a bienzymatic cascade has been developed for the synthesis of enantiopure chlorohydrins starting from 1-aryl-2-chlorobut-2-en-1-ones. acs.org This involves the reduction of both a carbon-carbon double bond and a carbonyl group catalyzed by an ene-reductase and an alcohol dehydrogenase, respectively. acs.org

Functional Group Transformations and this compound Derivative Synthesis

Chlorohydrins can be converted into a variety of other functional groups, making them versatile building blocks in organic synthesis. The most common transformation is the intramolecular Williamson ether synthesis, where treatment with a base leads to the formation of an epoxide. ontosight.ai

Chlorohydrins can also be derived from other functional groups. A significant indirect route to chlorohydrins is the regioselective ring-opening of epoxides. This can be achieved using various reagents that serve as a source of chloride ions, such as hydrogen halides or metal halides. organic-chemistry.orggrowingscience.com For example, anhydrous zinc chloride has been shown to be an efficient reagent for the conversion of epoxides to β-chlorohydrins. growingscience.com

The synthesis of chlorohydrin derivatives, such as chlorohydrin esters, is another important area. These can be prepared from glycerol and carboxylic acid derivatives using reagents like chlorotrimethylsilane (B32843). nih.govresearchgate.net These esters are often less volatile and less toxic than the parent chlorohydrins. nih.gov Symmetric 1,3-dichloro-2-propyl esters, derived from glycerol, can be transformed into dissymmetric 3-chloro-2-hydroxy-1-propyl esters. nih.gov Furthermore, chlorohydrins can serve as precursors for the synthesis of other compounds like glycerol carbonate. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-dichloro-2-propyl esters |

| 1-aryl-2-chlorobut-2-en-1-ones |

| 3-chloro-2-hydroxy-1-propyl esters |

| Acetaldehyde |

| Ammonium chloride |

| β-azidoalcohols |

| β-hydroxynitriles |

| Cinnarizine |

| Chlorine |

| Chlorohydrin |

| Chlorohydrin esters |

| Chlorotrimethylsilane |

| Chromyl chloride |

| Copper(II) chloride |

| Dichlorohydrins |

| Epichlorohydrin |

| Epoxide |

| Ethylene |

| Ethylene chlorohydrin |

| Glycerol |

| Glycerol carbonate |

| Hydrogen chloride |

| Hypochlorous acid |

| Oxone |

| Palladium(II) salts |

| Propylene |

| Propylene chlorohydrin |

| Propylene oxide |

| Tellurium |

| Trichloroisocyanuric acid |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of chloroenhydrins is a important area of research, driven by the need to develop more environmentally benign and economically viable production methods. Traditional routes to chloroenhydrins have often been associated with poor atom economy and the use of hazardous reagents and solvents. researchgate.netresearchgate.net Modern synthetic strategies are increasingly focused on addressing these shortcomings through the development of solvent-free reactions, atom-economical pathways, and sustainable catalytic systems.

Solvent-Free and Atom-Economical this compound Methodologies

A key objective in green chemistry is the reduction or elimination of solvents, which are often a major contributor to chemical waste. chemistrydocs.com Concurrently, maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental principle for sustainable chemical synthesis. rsc.orgrsc.org

Recent research has demonstrated the feasibility of producing chloroenhydrins and their derivatives under solvent-free conditions. One notable approach involves the reaction of acid halides with cyclic ethers, which proceeds without the need for a solvent or catalyst to afford n-alkyl terminal halohydrin esters. rsc.org This method is characterized by its simple work-up procedures and high yields. Another significant development is the solvent-free synthesis of chlorohydrin esters directly from glycerol, a renewable byproduct of the biodiesel industry. researchgate.net This process can be carried out using either conventional heating or microwave irradiation, with the latter often allowing for higher reaction temperatures and potentially different regioselectivity. researchgate.net The use of chlorotrimethylsilane in this reaction acts as both a reagent and a solvent, optimizing the atom economy. researchgate.net

The reaction of alkenes with trichloroisocyanuric acid (TCCA) in aqueous acetone represents a more atom-economical approach to producing chlorohydrins compared to traditional methods. organic-chemistry.org TCCA serves as a stable and inexpensive source of chlorine, and the reaction proceeds under mild conditions with high regioselectivity. organic-chemistry.org This method provides a simpler and more efficient alternative to older industrial processes, such as the chlorohydrin process for producing propylene oxide, which is known for its very low atom economy of around 25%. researchgate.net

The following table summarizes key research findings in solvent-free and atom-economical this compound synthesis:

| Methodology | Reactants | Conditions | Key Findings | Reference(s) |

| Ring-opening of cyclic ethers | Acid halides, Cyclic ethers | Solvent-free, Catalyst-free | Efficient and eco-friendly protocol for n-alkyl terminal halohydrin esters with high yields. | rsc.org |

| Esterification-chlorination of glycerol | Glycerol, Chlorotrimethylsilane | Solvent-free, Conventional or Microwave heating | High yields of chlorohydrin esters with optimized atom economy. Microwave irradiation can influence regioselectivity. | researchgate.netresearchgate.net |

| Cohalogenation of alkenes | Alkenes, Trichloroisocyanuric acid (TCCA) | Aqueous acetone, Mild conditions | Simpler, more atom-economical route to chlorohydrins with high regioselectivity. | organic-chemistry.org |

| Ring-opening of epoxides | Epoxides, Lithium halides | Ionic liquids (e.g., [Bmim]PF6) | Rapid reaction times and high yields of vicinal-halohydrins under neutral conditions. The ionic liquid can be reused. | oup.com |

Sustainable Catalysis for this compound Production

The development of sustainable catalytic systems is paramount for the green production of chloroenhydrins. Catalysis offers numerous advantages, including increased reaction rates, higher selectivity, and the ability to operate under milder conditions, all of which contribute to more energy-efficient and less wasteful processes. bio-conferences.org Biocatalysis and photocatalysis have emerged as powerful tools in this domain.

Biocatalytic methods, which employ enzymes as catalysts, are particularly attractive due to their high selectivity, mild operating conditions, and environmental compatibility. unipd.itacs.org A variety of enzymatic approaches have been developed for the synthesis of enantiopure chloroenhydrins, which are valuable chiral building blocks. For instance, a cascade reaction involving a P450 monooxygenase for stereoselective hydroxylation and a halohydrin dehalogenase for enantioselective dehalogenation has been used to produce optically active β-halohydrins from halohydrocarbons with excellent enantioselectivities (98–99%). unipd.itrsc.org

Another innovative biocatalytic strategy involves a bienzymatic cascade using an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) for the stereodivergent reduction of α-chloroenones, yielding optically active aromatic chlorohydrins with high conversion and selectivity. acs.orguniovi.es Furthermore, chloroperoxidase (CPO) has been successfully used for the enantioselective halo-hydroxylation and epoxidation of substrates like chloropropene and allyl alcohol to produce important C3 chiral building blocks, including (R)-2,3-dichloro-1-propanol. nih.gov The use of ionic liquids in these enzymatic reactions can enhance the solubility of hydrophobic substrates and improve the enzyme's performance. nih.gov

Photocatalysis offers another green avenue for this compound synthesis. A one-pot, two-step deracemization of β-chlorohydrins has been achieved by combining photocatalytic alcohol oxidation with a stereoselective carbonyl bioreduction using alcohol dehydrogenases (ADHs). nih.gov This method allows for the production of enantiopure (R)- and (S)-β-halohydrins and can even be driven by sunlight, further enhancing its sustainability. nih.gov

The table below provides an overview of sustainable catalytic methods for this compound production:

| Catalytic System | Reactants/Substrates | Key Features | Product(s) | Reference(s) |

| P450 Monooxygenase & Halohydrin Dehalogenase | Halohydrocarbons | One-pot cascade, High enantioselectivity (98-99% ee) | Optically active β-halohydrins | unipd.itrsc.org |

| Ene-reductase (ERED) & Alcohol Dehydrogenase (ADH) | 1-Aryl-2-chlorobut-2-en-1-ones | Bienzymatic stereodivergent cascade, Mild conditions | Optically active aromatic chlorohydrins | acs.orguniovi.es |

| Chloroperoxidase (CPO) | Chloropropene, Allyl alcohol | Enantioselective halo-hydroxylation and epoxidation, Enhanced yield with ionic liquids | C3 chiral building blocks (e.g., (R)-2,3-dichloro-1-propanol) | nih.gov |

| Photocatalyst (TPPT or DDQ) & Alcohol Dehydrogenase (ADH) | Racemic β-chlorohydrins | One-pot deracemization, Can be sunlight-driven | Enantiopure (R)- and (S)-β-halohydrins | nih.gov |

| Gold(I) & Redox Enzyme | Aliphatic alkynes | Concurrent hydration-bioreduction cascade | Enantioenriched aliphatic β-chlorohydrins | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Chloroenhydrin

Electrophilic and Nucleophilic Reaction Pathways of 2-Chloroethanol (B45725)

The presence of both an electrophilic carbon atom (bonded to chlorine) and a nucleophilic oxygen atom (in the hydroxyl group) dictates the primary reaction pathways of 2-chloroethanol.

2-Chloroethanol is typically the product of addition reactions, rather than the reactant. A primary industrial method for its synthesis is the addition of hypochlorous acid (HOCl) to ethylene (B1197577). infinitylearn.comnih.gov This reaction proceeds via an electrophilic addition mechanism where the electrophile (Cl+) attacks the ethylene double bond to form a cyclic chloronium ion intermediate, which is then attacked by water. aakash.ac.in

While 2-chloroethanol itself does not readily undergo addition reactions across its C-C single bond, its derivatives can participate in such transformations. For instance, the double bond in 2-chloroethyl maleate, synthesized from 2-chloroethanol and maleic anhydride (B1165640), can undergo addition polymerization. tubitak.gov.tr

2-Chloroethanol readily participates in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. These reactions can proceed via an SN2 mechanism.

Formation of Ethers: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then react with alcohols or phenols to produce hydroxyethyl (B10761427) ethers. chemcess.com This method is used to produce hydroxyethyl cellulose (B213188) and modified starch. chemcess.com

Formation of Esters: 2-Chloroethanol reacts with carboxylic acids under acidic conditions or with acid chlorides to form β-chloro esters. chemcess.com Conversely, reacting 2-chloroethanol with metal carboxylates in the presence of a base yields hydroxyethyl esters. chemcess.com

Reaction with Amines: 2-Chloroethanol reacts with various amines. For example, it reacts with ammonia (B1221849) to form monoethanolamine and with tertiary amines to produce quaternary ammonium (B1175870) compounds. chemcess.com The rate of reaction with different amines follows the order: n-amylamine > cyclohexylamine (B46788) > aniline. chemcess.com

Reaction with Cyanide: The chlorine atom can be displaced by a cyanide group to form nitriles. chemcess.com

Formation of Thiodiglycol: 2-Chloroethanol is used in the manufacture of thiodiglycol.

Elimination and Rearrangement Processes of 2-Chloroethanol

The most significant elimination reaction of 2-chloroethanol is dehydrochlorination to form ethylene oxide. chemcess.com This intramolecular substitution reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group, followed by an internal SN2 attack by the resulting alkoxide on the carbon bearing the chlorine atom. infinitylearn.comnsf.gov

At high temperatures (430-496°C), 2-chloroethanol undergoes thermal decomposition to yield acetaldehyde (B116499) and hydrogen chloride. scite.airesearchgate.net This process involves a 1,2-hydrogen shift, suggesting a polar transition state. scite.ai

Redox Chemistry and Oxidation-Reduction Reactions of 2-Chloroethanol

Oxidation: The primary alcohol group of 2-chloroethanol can be oxidized. In biological systems and in certain chemical reactions, it is oxidized first to 2-chloroacetaldehyde and then to chloroacetic acid. publisso.deuzh.ch This oxidation is a key step in the metabolism of 1,2-dichloroethane (B1671644). wikipedia.org In a micro-electrolysis contact oxidation system, 2-chloroethanol is degraded through a series of intermediates including chloroacetaldehyde (B151913), chloroacetic acid, glycollic acid, glyoxylic acid, and ethanedioic acid. aliyuncs.com

Reduction: The carbon-chlorine bond in 2-chloroethanol can be reduced. However, reduction with chromous chloride has been found to be ineffective. cdnsciencepub.com In contrast, 2-bromoethanol, a related halohydrin, is reduced by chromous chloride to ethylene. cdnsciencepub.com The action of zinc on related 2-chloroethyl 2-bromo-2-perfluoroalkylethanoates results in the reduction of the bromine atom. tandfonline.comtandfonline.com

Polymerization, Oligomerization, and Dimerization Tendencies of 2-Chloroethanol

While 2-chloroethanol itself does not readily polymerize, it can be used as a monomer or an initiator in polymerization reactions. It is used as a catalyst in the form of adducts with tungsten or molybdenum halides for cycloalkene ring-opening polymerization. chemcess.com It can also be reacted with other compounds, such as isocyanatobenzene, to form polymers. ontosight.ai For example, a polymer can be synthesized from the reaction of 2-chloroethanol and phosphoric acid with isocyanatobenzene. ontosight.ai

The dimerization of 2-chloroethanol has been studied, with research indicating the formation of hydrogen-bonded dimers in the gas phase. researchgate.net The most stable dimer configuration is a homochiral head-to-head structure involving two strong hydrogen bonds. researchgate.net

Reaction Kinetics and Thermodynamics of 2-Chloroethanol Transformations

The kinetics of various reactions involving 2-chloroethanol have been investigated. The solvolysis rate of 2-chloroethanol in water at 97°C has a relative rate of 1.0. chemcess.com The thermal decomposition of 2-chloroethanol to acetaldehyde and hydrogen chloride between 430-496°C is a first-order reaction. scite.ai

The acidity of 2-chloroethanol is greater than that of ethanol (B145695) due to the electron-withdrawing inductive effect (-I effect) of the chlorine atom, which stabilizes the resulting alkoxide ion. doubtnut.comdoubtnut.com

Interactive Data Table: Kinetic Parameters for 2-Chloroethanol Decomposition

| Reaction | Temperature Range (K) | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| Overall Decomposition | 933-1100 | 10¹⁴.⁵⁹±⁰.³³ | 58.64 ± 1.53 |

| HCl Elimination | 933-1100 | 10¹⁴.¹⁴±⁰.³⁶ | 56.79 ± 1.65 |

| H₂O Elimination | 933-1100 | 10¹⁴.⁹³±⁰.³¹ | 67.90 ± 1.43 |

Interactive Data Table: Thermodynamic Data for 2-Chloroethanol

| Property | Value |

| Enthalpy of Vaporization (ΔvapH) | 43.3 kJ/mol at 343 K |

| Standard Enthalpy of Combustion (ΔcH°) | -1289.5 kJ/mol (liquid) |

Advanced Analytical Techniques in Chloroenhydrin Characterization

Spectroscopic Methods for Structural Elucidation of Chlorohydrin and its Adducts

Spectroscopy is a cornerstone in the analysis of chlorohydrins and their reaction products (adducts). By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chlorohydrin Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of chlorohydrins. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to map the carbon-hydrogen framework of these molecules.

In ¹H NMR, the chemical shift (δ) of protons provides information about their local electronic environment. For instance, in a study of an equivalent mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and ethylene (B1197577) chlorohydrin in a DMSO solvent, the protons of ethylene chlorohydrin were observed at specific chemical shifts that are characteristic of their positions relative to the chlorine and hydroxyl groups. researchgate.net The formation of adducts, such as the covalent attachment of chlorohydrin-containing molecules like EPI-002 to proteins, can be monitored by observing chemical shift perturbations in the NMR spectrum of the target protein. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to the presence of electronegative substituents like chlorine and oxygen. In the analysis of a mixture of DBU and ethylene chlorohydrin, distinct signals for the two carbons of the chlorohydrin are observed. researchgate.net Similarly, in studies involving propylene (B89431) chlorohydrin, ¹³C NMR can distinguish between the different carbon environments within the molecule. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Ethylene Chlorohydrin

| Nucleus | Atom Position | Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|---|

| ¹H | HO-CH₂ -CH₂-Cl | ~3.5 |

| ¹H | HO-CH₂-CH₂ -Cl | ~3.6 |

| ¹³C | HO-C H₂-CH₂-Cl | ~61 |

| ¹³C | HO-CH₂-C H₂-Cl | ~47 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Chlorohydrin Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in chlorohydrins. edinst.comksu.edu.sa These techniques probe the vibrational motions of molecular bonds. A specific vibration will be "IR active" if it causes a change in the molecule's dipole moment, and "Raman active" if it causes a change in its polarizability. edinst.com

For chlorohydrins, key functional groups include the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the carbon-oxygen (C-O) bond.

O-H Stretch: The O-H stretching vibration is typically observed as a broad band in the IR spectrum, often in the region of 3200-3600 cm⁻¹. uomustansiriyah.edu.iq In a study of ethylene chlorohydrin, this band's frequency was found to be sensitive to the molecule's conformation (gauche vs. trans) and the degree of hydrogen bonding. oup.com For instance, the O-H stretching band for the trans form in a pure liquid state appears around 3360 cm⁻¹, while in a dilute carbon disulfide solution, it shifts to 3616 cm⁻¹, indicating changes in intermolecular interactions. oup.com Similarly, intense IR bands around 3370 cm⁻¹ and 3400 cm⁻¹ have been observed for 2,3-dichloro-1-propanol (B139626) and 1,3-dichloro-2-propanol (B29581), respectively, supporting the presence of strong intermolecular hydrogen bonding. nih.govnih.gov

C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 550 and 850 cm⁻¹. orgchemboulder.comuc.edu This absorption confirms the presence of the chloro functional group.

C-O Stretch: The C-O stretching vibration is usually found in the 1000-1300 cm⁻¹ region of the IR spectrum. uomustansiriyah.edu.iq

Table 2: Characteristic IR Absorption Frequencies for Chlorohydrin Functional Groups

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3500 | Strong, Broad |

| O-H (Alcohol) | Stretching, Free | 3600 - 3650 | Medium, Sharp |

| C-O (Alcohol) | Stretching | 1000 - 1300 | Strong |

| C-Cl (Alkyl Halide) | Stretching | 550 - 850 | Strong |

Source: Adapted from various sources. uomustansiriyah.edu.iqoup.comorgchemboulder.comuc.edu

Raman spectroscopy provides complementary information. For example, analysis of the Raman spectra of 1,3-dichloro-2-propanol helped to identify the presence of different conformational structures at room temperature. nih.gov

Mass Spectrometry (MS) for Chlorohydrin Fragmentation and Molecular Weight Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.uklibretexts.org When a chlorohydrin molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+•). This ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk

The fragmentation pattern is a unique fingerprint of the molecule. For chlorohydrins, common fragmentation pathways include:

Loss of a chlorine atom or HCl: This leads to significant peaks in the spectrum.

Cleavage adjacent to the hydroxyl group: The C-C bond next to the oxygen-bearing carbon can break, leading to stable oxonium ions.

Loss of a water molecule (H₂O): This is a common fragmentation for alcohols.

The presence of chlorine is often indicated by a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in an "M+2" peak that is about one-third the intensity of the molecular ion peak (M+•), which is a tell-tale sign of a monochlorinated compound. neu.edu.tr

In GC-MS analysis of ethylene chlorohydrin (ECH), specific ions are monitored for identification and quantification. For example, ions at m/z = 31 ([CH₂OH]⁺) and m/z = 80 (the molecular ion) have been used as markers. core.ac.uk Similarly, studies on chloropropanol (B1252657) fatty acid esters have identified characteristic fragmentation pathways that help in their identification. jst.go.jp

Chromatographic Separation and Detection Methodologies for Chloroenhydrin (B1158845)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) and Headspace Analysis of Volatile Chlorohydrin Species

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is particularly well-suited for the analysis of smaller chlorohydrins like ethylene chlorohydrin (ECH) and propylene chlorohydrins (PCHs). nih.govnih.gov In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of compounds between the two phases.

GC is almost always paired with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing definitive identification. core.ac.ukglsciences.com GC-MS methods have been developed for the determination of ECH in spices and PCHs in starches. nih.govresearchgate.net For example, a GC-MS method for ECH in pepper reported a retention time of 13.3 minutes under specific conditions. core.ac.uk

Headspace Analysis is a sample introduction technique for GC that is ideal for analyzing volatile organic compounds (VOCs) in solid or liquid samples. innovatechlabs.com Instead of injecting a liquid extract, the vapor phase above the sample (the headspace) is injected into the GC. innovatechlabs.comreading.ac.uk This minimizes the introduction of non-volatile matrix components that can contaminate the GC system.

Headspace GC (HS-GC) is widely used for the analysis of residual chlorohydrins. dtic.milnih.govpherobase.com Methods have been developed for determining ECH in medical devices and foodstuffs like sesame seeds and black pepper. labrulez.comgcms.cz A study on determining residual epichlorohydrin (B41342) and its by-product 1,3-dichloro-2-propanol in a polymer solution demonstrated an HS-GC method with a limit of quantitation (LOQ) of 3.75 mg/L for epichlorohydrin. nih.govpherobase.com

Table 3: Example HS-GC-MS Parameters for Chlorohydrin Analysis

| Parameter | Setting |

|---|---|

| Sample Prep | Sample heated in a sealed vial (e.g., 60°C for 30 min) |

| Injection | Headspace vapor injected |

| GC Column | e.g., Stabilwax-DA or similar polar column |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |

Source: Adapted from various sources. core.ac.uknih.govnih.gov

Mentioned Compounds

| Compound Name |

|---|

| 1,3-dichloro-2-propanol |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2,3-dichloro-1-propanol |

| Benzo[a]pyrene diol epoxide |

| Carbon Disulfide |

| Epichlorohydrin |

| EPI-002 |

| Ethylene Chlorohydrin (2-chloroethanol) |

| Ethylene Glycol |

| Ethylene Oxide |

| Propylene Chlorohydrins |

Liquid Chromatography (LC) Techniques for this compound Separation and Quantification

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like chloroenhydrins and their fatty acid esters. chromatographyonline.com LC methods separate components in a liquid mobile phase as it passes through a solid stationary phase packed in a column. researchgate.net

Methods have been developed for the simultaneous determination of various chloroenhydrins. For instance, an HPLC method using a reversed-phase C18 column can separate ethylene glycol and ethylene chlorohydrin with isocratic elution using water as the mobile phase, followed by detection with a RefractoMonitor. nih.gov This approach provides a simple, accurate, and reproducible means of quantifying residues. nih.gov

For enhanced sensitivity and specificity, especially in complex food matrices like infant formula, LC coupled with tandem mass spectrometry (LC-MS/MS) is employed. nih.gov The analysis of this compound esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl (B131873) esters (GEs), can be performed directly using LC-MS, which offers a rapid and reproducible quantification. fediol.eu This direct approach avoids potential artifact formation that can occur during sample preparation steps like hydrolysis. fediol.eu A novel HPLC-MS/MS method has also been developed for the sensitive determination of free glycidol (B123203) and total free MCPD in oils. mdpi.com This method utilizes a derivatization agent, p-(dimethylamino)phenol, to react with the target analytes in an aqueous environment, followed by cleanup and analysis, achieving low limits of detection. mdpi.com

The performance of LC techniques is highly dependent on the choice of column, mobile phase, and detector, as summarized in the table below.

Table 1: Examples of Liquid Chromatography Methods for this compound Analysis

| Analyte(s) | Method | Column | Mobile Phase | Detector | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| Ethylene Glycol (EG) & Ethylene Chlorohydrin (EC) | HPLC | Spherisorb ODS (5 µm) C18 | HPLC Grade Water (Isocratic) | RefractoMonitor | Simple, accurate, and reproducible method for residue determination in tissues. nih.gov | nih.gov |

| 3-MCPD Esters & Glycidyl Esters | LC-MS | Not specified | Not specified | Mass Spectrometry (MS) | Rapid, direct method; avoids artifact formation from chemical conversion. fediol.eu | fediol.eu |

| Free Glycidol & Total Free MCPD | HPLC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Sensitive method using derivatization; LOD of 0.5 ng·mL⁻¹ and LOQ of 1 ng·mL⁻¹. mdpi.com | mdpi.com |

| 3-MCPD & Glycidyl Esters | LC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Developed for extraction and quantitative analysis from infant formula. nih.gov | nih.gov |

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and minimal sample consumption. core.ac.uk It separates ionized compounds in a capillary tube under the influence of an electric field. core.ac.uk CE has emerged as a viable alternative to chromatography for determining chloroenhydrins in various food products. researchgate.netnih.gov

Different modes of CE can be employed for this compound analysis. A Capillary Electrophoresis method with electrochemical detection (CE-ED) has been successfully used to determine 3-MCPD in soy sauces. researchgate.net This method allows for the direct injection of a diluted sample without extensive preparation, achieving well-defined separation of 3-MCPD from structurally similar compounds like propanediol (B1597323) and glycerol (B35011) in under 15 minutes. researchgate.net The separation is typically performed in a borate (B1201080) buffer, with optimization of buffer pH, concentration, and separation voltage being crucial for achieving the best results. researchgate.net

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for separating both neutral and charged analytes. wikipedia.org In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes partition between the micelles and the aqueous buffer, enabling separation. wikipedia.org MEKC has been applied to the quantitative analysis of various compounds, including destruxins, one of which is a chlorohydrin derivative, demonstrating its applicability to this class of compounds. researchgate.net

Multicriteria decision analysis has even ranked CE-based procedures as the most preferable for the determination of 3-MCPD in soy sauce when considering metrological, economic, and environmental factors. nih.gov

Table 2: Capillary Electrophoresis Methods for this compound Analysis

| Analyte | Method | Separation Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-MCPD | CE-ED | 30 mmol/L borate buffer (pH 9.24); 25µm diameter fused-silica capillary. | Well-defined separation from glycerol and propanediol within 13 minutes; allows direct injection of diluted samples. researchgate.net | researchgate.net |

| Chloropropanols | CE | Not specified | CE is a complementary or alternative technique to chromatography for food safety monitoring. researchgate.net | researchgate.net |

| Chlorohydrin (destruxin) | MEKC | 20 mM phosphate (B84403)–borate buffer with 100 mM SDS and 10% acetonitrile. | Established quantitative analysis method for related compounds. researchgate.net | researchgate.net |

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures. d-nb.info They combine the separation power of chromatography or electrophoresis with the identification capabilities of mass spectrometry or spectroscopy. researchgate.netd-nb.info

GC-MS and LC-MS Applications in this compound Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile compounds. For polar analytes like free chloroenhydrins (e.g., 3-MCPD, 1,3-DCP), a derivatization step is necessary to increase their volatility and improve chromatographic performance. nih.govresearchgate.net Common derivatizing agents include phenylboronic acid (PBA) or heptafluorobutyric anhydride (B1165640) (HFBA). d-nb.infonih.gov The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, which provides both quantification and structural information for confirmation. nih.gov GC-MS methods have been validated for various food matrices, achieving low limits of detection (LOD) and quantification (LOQ). nih.govnih.govtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC with tandem MS (LC-MS/MS), is highly effective for analyzing thermally labile and non-volatile compounds, such as this compound esters, without the need for derivatization. fediol.euamazonaws.com This technique offers high sensitivity and selectivity, making it suitable for trace-level detection in complex samples like edible oils and infant formula. nih.goveuropa.eu The direct analysis of esterified chloroenhydrins by LC-MS/MS is often preferred as it minimizes sample preparation and prevents the formation of artifacts that can occur during the hydrolysis steps required for indirect GC-MS methods. fediol.eu

Table 3: Performance of GC-MS and LC-MS Methods for this compound Analysis

| Technique | Analyte(s) | Derivatization Agent | Matrix | LOD | LOQ | Recovery (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| GC-MS | 3-MCPD | Heptafluorobutyric anhydride (HFBA) | Food | 0.6 µg/kg | 2.0 µg/kg | 88-90 | nih.gov |

| GC-MS | 1,3-DCP | Heptafluorobutyric anhydride (HFBA) | Food | 0.2 µg/kg | 0.6 µg/kg | 75-80 | nih.gov |

| GC-MS | 3-MCPD | Phenylboronic acid (PBA) | Various Foods | 4.18-10.56 ng/g | - | - | d-nb.infonih.gov |

| GC-MS | 1,3-DCP | None (Direct) | Various Foods | 1.06-3.15 ng/g | - | - | d-nb.infonih.gov |

| GC-MS/MS | 3-MCPD & 1,3-DCP | - | Paper Food Contact Materials | 0.4 µg/L | 1.2 µg/L | - | tandfonline.com |

| LC-MS/MS | Glycidyl Esters & 3-MCPD Esters | None (Direct) | Edible Oils | - | - | - | fediol.eu |

| LC-MS/MS | Free Glycidol & Total Free MCPD | p-(dimethylamino)phenol | Fish & Krill Oil | 0.5 ng/mL | 1.0 ng/mL | - | mdpi.com |

Coupling this compound Analysis with NMR and IR for Enhanced Characterization

While MS provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed structural insights. Hyphenating LC with NMR (LC-NMR) or IR (LC-IR) combines the separation capabilities of LC with the powerful structure elucidation abilities of these spectroscopic techniques. news-medical.netconicet.gov.ar

LC-NMR is particularly valuable for the unambiguous identification of unknown compounds or impurities in complex mixtures without the need for prior isolation. conicet.gov.arslideshare.net After separation by the LC system, the analyte flows into the NMR spectrometer, where detailed structural information, including the connectivity of atoms and stereochemistry, can be determined. researchgate.netnews-medical.net This is especially useful for distinguishing between isomers, which may have identical mass spectra but different chemical structures and properties. researchgate.net Though not yet widely reported specifically for novel chloroenhydrins, the LC-NMR-MS approach is a powerful tool for characterizing process-related impurities and metabolites in pharmaceutical and natural product analysis. conicet.gov.arresearchgate.net

LC-IR provides information about the functional groups present in a molecule. While HPLC is a powerful separation tool, IR is highly useful for identifying organic compounds based on their characteristic absorption bands. researchgate.net The coupling of these two techniques can aid in the characterization of separated chloroenhydrins by confirming the presence of hydroxyl (-OH) and carbon-chlorine (C-Cl) bonds.

Electroanalytical Methods for this compound Sensing and Quantification

Electroanalytical methods offer a promising alternative to chromatographic techniques, providing rapid, low-cost, and portable solutions for the detection and quantification of chloroenhydrins. mdpi.comresearchgate.net These methods are based on measuring the potential or current generated by the electrochemical reaction of an analyte at an electrode surface. scielo.br

For this compound analysis, research has focused on developing highly sensitive and selective electrochemical sensors. One approach involves the use of molecularly imprinted polymers (MIPs). An MIP-based sensor can be created by polymerizing a film on an electrode surface in the presence of the target analyte (e.g., 3-MCPD), which acts as a template. ftb.com.hrrsc.org After removal of the template, the polymer contains recognition sites that are highly specific for the target this compound. The binding of the analyte to these sites can be detected as a change in the electrochemical signal, measured by techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV). rsc.org

These sensors often incorporate nanomaterials, such as gold nanoparticles, carbon nanotubes, or metal-organic frameworks (MOFs), to enhance electrical conductivity, increase the electrode surface area, and improve sensitivity. ftb.com.hrrsc.org For example, a sensor based on a glassy carbon electrode modified with carboxylated multi-wall carbon nanotubes and a MOF (cMWCNT/MOF-199) demonstrated a very low detection limit for 3-MCPD. rsc.org Another study utilized a 3D-printed electrode functionalized with zero-valent iron for 3-MCPD detection. researchgate.netmdpi.com These methods have been successfully applied to real food samples, such as soy sauce and palm oil, showing good recovery rates and potential for on-site analysis. ftb.com.hrresearchgate.netajol.info

Table 4: Electroanalytical Methods for this compound Detection

| Sensor Type | Analyte | Detection Technique | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Molecularly Imprinted Polymer on AuNP/GCE | 3-MCPD | Not specified | Not specified | 3.8 x 10⁻¹⁸ mol/L | 95.0-106.4 | ftb.com.hr |

| MIP on cMWCNT/MOF-199/GCE | 3-MCPD | DPV | 1.0 x 10⁻⁹ to 1.0 x 10⁻⁵ mol/L | 4.3 x 10⁻¹⁰ mol/L | 96-108 | rsc.org |

| 3D Printed ABS-G/ZVI Electrode | 3-MCPD | Amperometry | 6.61 x 10⁻⁴ to 2.30 x 10⁻³ µg/mL | 3.30 x 10⁻⁴ µg/mL | - | mdpi.com |

| Cysteine-modified Silver Nanostructure | 3-MCPD | DPV | Not specified | Detectable levels from 19 to 1280 µg/kg | - | ajol.info |

Environmental Chemistry and Abiotic/biotic Transformations of Chloroenhydrin

Abiotic Degradation Pathways of 2-Chloroethanol (B45725) in Environmental Compartments

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. Key pathways for 2-Chloroethanol include hydrolysis, photochemical degradation, and oxidation-reduction reactions.

In aqueous solutions, 2-Chloroethanol undergoes hydrolysis to form ethylene (B1197577) glycol and hydrochloric acid. google.com The rate of this reaction is influenced by temperature. For example, at 97°C, approximately 15% of the chlorohydrin decomposes in 12 hours. google.com At lower temperatures, the hydrolysis rate is slower. google.com The hydrolysis of 1,2-dichloroethane (B1671644) can also lead to the formation of 2-chloroethanol. europa.eu

Table 1: Hydrolysis of 2-Chloroethanol

| Reactant | Products | Conditions | Rate/Extent |

|---|---|---|---|

| 2-Chloroethanol | Ethylene glycol, Hydrochloric acid | Aqueous solution, 97°C | ~15% decomposition in 12 hours google.com |

| 1,2-Dichloroethane | 2-Chloroethanol, Hydrochloric acid | Aqueous solution | Nucleophilic substitution europa.eu |

In the atmosphere, 2-Chloroethanol is subject to photochemical degradation. It reacts with photochemically-produced hydroxyl radicals. nih.gov The rate constant for this reaction is 1.40 x 10⁻¹² cm³/molecule-sec. nih.gov Assuming a typical atmospheric hydroxyl radical concentration, the estimated half-life of 2-Chloroethanol in the atmosphere is approximately 11.5 days. nih.gov Photochemical degradation is a significant pathway for the removal of many organic pollutants from the atmosphere, often involving advanced oxidation processes that generate highly reactive hydroxyl radicals. core.ac.uk

The movement and availability of 2-Chloroethanol in the environment are influenced by its interaction with soil and sediment. Due to its high water solubility and low estimated Henry's Law constant, 2-Chloroethanol is expected to have very low adsorptivity to soil and would be expected to leach. nih.gov This means it is likely to be mobile in soil and move with water flow. Sorption processes, which involve both absorption into amorphous organic matter and adsorption to carbonaceous materials like black carbon, can significantly affect the fate of organic compounds in soils and sediments. nih.govusgs.gov However, for highly water-soluble compounds like 2-Chloroethanol, partitioning into the aqueous phase is generally favored.

Biotic Transformation and Biodegradation of 2-Chloroethanol

Biotic transformation, or biodegradation, involves the breakdown of chemicals by living organisms, primarily microorganisms. This is a major degradation pathway for 2-Chloroethanol in the environment.

Several bacterial strains have been identified that can degrade 2-Chloroethanol. The common metabolic pathway involves the oxidation of 2-Chloroethanol to 2-chloroacetaldehyde, followed by conversion to chloroacetic acid, which is then dehalogenated to glycolate. rug.nloup.com This pathway has been observed in both aerobic and anaerobic bacteria.

Pseudomonas putida strains have been shown to utilize 2-Chloroethanol as a growth substrate, following the pathway via 2-chloroacetaldehyde and chloroacetic acid. rug.nl

Pseudomonas stutzeri strain JJ, isolated from contaminated soil, can oxidize 2-Chloroethanol completely to CO₂ under denitrifying (anaerobic) conditions. researchgate.net This strain utilizes a phenazine (B1670421) methosulfate (PMS)-dependent chloroethanol dehydrogenase, an NAD-dependent chloroacetaldehyde (B151913) dehydrogenase, and a chloroacetate (B1199739) dehalogenase. nih.gov

Xanthobacter autotrophicus GJ10, which degrades 1,2-dichloroethane, also metabolizes the intermediate 2-Chloroethanol using a quinoprotein alcohol dehydrogenase and an NAD-dependent aldehyde dehydrogenase. rug.nl

The enzymes involved in this degradation pathway are often inducible, meaning their production is triggered by the presence of 2-Chloroethanol. rug.nl

Table 2: Microbial Degradation of 2-Chloroethanol

| Microorganism | Conditions | Metabolic Pathway | Key Enzymes |

|---|---|---|---|

| Pseudomonas putida | Aerobic | 2-Chloroethanol → 2-Chloroacetaldehyde → Chloroacetic acid → Glycolate rug.nl | Chloroethanol dehydrogenase, Chloroacetaldehyde dehydrogenase, Chloroacetate dehalogenase rug.nl |

| Pseudomonas stutzeri strain JJ | Anaerobic (denitrifying) | 2-Chloroethanol → 2-Chloroacetaldehyde → Chloroacetic acid → CO₂ researchgate.netnih.gov | PMS-dependent chloroethanol dehydrogenase, NAD-dependent chloroacetaldehyde dehydrogenase, Chloroacetate dehalogenase nih.gov |

| Xanthobacter autotrophicus GJ10 | Aerobic | 2-Chloroethanol → 2-Chloroacetaldehyde → Chloroacetic acid rug.nl | Quinoprotein alcohol dehydrogenase, NAD-dependent aldehyde dehydrogenase rug.nl |

Enzymatic Biotransformations of Chloroenhydrin (B1158845) by Specific Organisms

The biodegradation of this compound in the environment is primarily a biological process driven by various microorganisms. These organisms utilize specific enzymatic pathways to break down the compound. The typical aerobic degradation pathway involves the oxidation of this compound to chloroacetaldehyde, which is then further oxidized to chloroacetic acid. rug.nloup.comuzh.chwikipedia.org The final step is the dehalogenation of chloroacetic acid to produce glycolate, a readily metabolizable compound. rug.nloup.com

Several bacterial strains have been identified that can degrade this compound. For instance, a strain of Pseudomonas putida has been shown to degrade this compound via the chloroacetaldehyde and chloroacetate pathway. rug.nl This degradation is facilitated by inducible enzymes, including two different alcohol dehydrogenases and one aldehyde dehydrogenase. rug.nl Similarly, Xanthobacter autotrophicus GJ10 degrades this compound using a quinoprotein alcohol dehydrogenase to convert it to chloroacetaldehyde, followed by the action of an NAD-dependent aldehyde dehydrogenase to form chloroacetic acid. rug.nlnih.gov

Under anoxic conditions, such as those found in some contaminated soils and groundwater, the biodegradation of this compound can also occur. Pseudomonas stutzeri strain JJ, for example, can use this compound as its sole source of carbon and energy under denitrifying conditions. nih.govnih.gov The degradation pathway in this denitrifying bacterium is similar to that in aerobic bacteria, involving a chloroethanol dehydrogenase, a chloroacetaldehyde dehydrogenase, and a chloroacetate dehalogenase. nih.govresearchgate.netresearcher.life

The key enzymes involved in these biotransformation pathways are haloalcohol dehalogenases and aldehyde dehydrogenases. Haloalcohol dehalogenases catalyze the removal of the chlorine atom, a critical step in detoxifying the compound. core.ac.uknih.gov Aldehyde dehydrogenases are crucial for the oxidation of the intermediate chloroacetaldehyde. rug.nlnih.gov The efficiency of these enzymatic processes can be influenced by environmental conditions and the specific microbial strains present.

| Organism | Metabolic Condition | Key Enzymes | Degradation Pathway | Reference |

| Pseudomonas putida US2 | Aerobic | Alcohol dehydrogenase, Aldehyde dehydrogenase, Dehalogenase | This compound -> Chloroacetaldehyde -> Chloroacetic acid -> Glycolate | rug.nl |

| Xanthobacter autotrophicus GJ10 | Aerobic | Quinoprotein alcohol dehydrogenase, NAD-dependent aldehyde dehydrogenase, Dehalogenase | This compound -> Chloroacetaldehyde -> Chloroacetic acid -> Glycolate | rug.nlnih.gov |

| Pseudomonas stutzeri JJ | Anoxic (Denitrifying) | Chloroethanol dehydrogenase, Chloroacetaldehyde dehydrogenase, Chloroacetate dehalogenase | This compound -> Chloroacetaldehyde -> Chloroacetic acid -> Glycolate | nih.govresearchgate.netresearcher.life |

| Pseudomonas sp. strain CE1r | Aerobic | Alcohol dehydrogenase, Aldehyde dehydrogenase, Chloroacetate dehalogenase | This compound -> Chloroacetaldehyde -> Chloroacetic acid -> Glycolate | oup.com |

Environmental Transport and Distribution Models for this compound

Understanding the movement and distribution of this compound in the environment is essential for assessing its potential impact and developing effective remediation strategies. This involves examining its tendency to volatilize into the atmosphere and its potential to leach into groundwater.

Volatilization and Atmospheric Transport of this compound

The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. This compound has a low estimated Henry's Law constant of 1.04 x 10⁻⁷ atm-m³/mol. nih.gov This low value suggests that volatilization from aquatic environments like rivers and lakes is not a significant fate process for this compound. nih.gov Similarly, due to its low Henry's Law constant and low estimated soil adsorption, volatilization from moist soil surfaces is also considered negligible. nih.gov

However, with a vapor pressure of 7.18 mm Hg at 25°C, this compound can evaporate from dry surfaces. nih.gov Once in the atmosphere, it is expected to react with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 11.5 days. nih.gov Due to its solubility in water, this compound can be washed out of the atmosphere by rain. nih.gov

Leaching and Groundwater Contamination Potential of this compound

The mobility of a chemical in soil and its potential to contaminate groundwater are largely determined by its soil adsorption coefficient (Koc). chemsafetypro.com The Koc for this compound is estimated to be 1.33. nih.gov According to classification schemes, this very low Koc value indicates that this compound has a very high mobility in soil. nih.govlookchem.com

This high mobility, coupled with its solubility in water, suggests a significant potential for this compound to leach through the soil profile and contaminate groundwater. nih.gov Indeed, this compound has been detected in groundwater at some waste disposal sites. cdc.gov The persistence of this compound in groundwater can be prolonged, as it is a potential metabolite of the degradation of other common contaminants like 1,2-dichloroethane. wikipedia.orgclu-in.org

| Environmental Parameter | Value | Implication | Reference |

| Henry's Law Constant | 1.04 x 10⁻⁷ atm-m³/mol | Low potential for volatilization from water | nih.gov |

| Vapor Pressure | 7.18 mm Hg at 25°C | Can evaporate from dry surfaces | nih.gov |

| Atmospheric Half-life | ~11.5 days | Degrades in the atmosphere via reaction with hydroxyl radicals | nih.gov |

| Soil Adsorption Coefficient (Koc) | 1.33 | Very high mobility in soil, high potential for leaching | nih.gov |

Remediation Strategies Based on this compound Environmental Chemistry

Given the environmental concerns associated with this compound, several remediation strategies have been developed based on its chemical and biological transformation properties. These strategies primarily focus on bioremediation and, to a lesser extent, chemical degradation.

Bioremediation is a promising approach that harnesses the metabolic capabilities of microorganisms to degrade this compound into less harmful substances. As discussed in section 5.2.2, various bacteria can utilize this compound as a carbon and energy source. rug.nlnih.govnih.gov This natural attenuation process can be enhanced through techniques such as bioaugmentation, which involves introducing specific this compound-degrading microbial strains to a contaminated site, and biostimulation, which involves adding nutrients or electron acceptors (like nitrate (B79036) for denitrifying bacteria) to stimulate the activity of indigenous degrading populations. researchgate.net

For instance, the isolation of strains like Pseudomonas putida US2 and Xanthobacter autotrophicus GJ10, which efficiently degrade this compound, opens up possibilities for their use in bioremediation systems. rug.nlnih.gov The detoxification of tris(2-chloroethyl) phosphate (B84403) (TCEP), a flame retardant that degrades to this compound, has been demonstrated using a two-step process involving Sphingobium sp. strain TCM1 to hydrolyze TCEP and then Xanthobacter autotrophicus strain GJ10 to degrade the resulting this compound. researchgate.net

Chemical hydrolysis can also contribute to the breakdown of this compound, although it is a slower process compared to biological degradation. nih.gov The hydrolysis of this compound produces ethylene glycol, a less toxic compound. ymparisto.fi While not a primary remediation strategy on its own, understanding the chemical stability and degradation pathways of this compound is crucial for designing effective remediation plans. For example, the formation of this compound as a byproduct in some industrial processes, such as those involving deep-eutectic solvents at high temperatures, highlights the need for process optimization to prevent its formation in the first place. researchgate.netscispace.com

Industrial and Synthetic Applications of Chloroenhydrin

Chlorohydrins as a Building Block in Organic and Polymer Synthesis

The strategic placement of the chloro and hydroxyl groups allows for a variety of chemical transformations, making chlorohydrins valuable precursors in the synthesis of numerous specialty chemicals and advanced polymers.

The most significant industrial application of chlorohydrins is as an intermediate in the production of epichlorohydrin (B41342) (ECH). acs.orgacs.org ECH is a key commodity chemical primarily used in the manufacture of epoxy resins. eurochemengineering.comslideshare.net The traditional route to ECH involves the chlorohydrination of allyl chloride. tudelft.nlintratec.us More recently, processes starting from renewable resources like glycerol (B35011), a byproduct of biodiesel production, have been developed. acs.orgrug.nlnih.gov

In this process, glycerol is hydrochlorinated with hydrogen chloride, typically using a carboxylic acid catalyst, to produce a mixture of dichlorohydrins (DCH), primarily 1,3-dichloro-2-propanol (B29581) and 1,2-dichloro-3-propanol. rug.nlnih.govresearchgate.net This mixture of dichlorohydrins is then treated with a base, such as sodium hydroxide (B78521) or calcium hydroxide, in a dehydrochlorination step to yield epichlorohydrin. eurochemengineering.comresearchgate.net This ring-closure reaction is highly efficient and is a cornerstone of industrial ECH production.

Beyond ECH, chlorohydrins serve as precursors for other specialty chemicals. For instance, glycerol-alpha-monochlorohydrin (3-chloro-1,2-propanediol) is used as a solvent for cellulose (B213188) acetate (B1210297) and in the manufacturing of dye intermediates and plasticizers. nj.gov It is also a starting material for the synthesis of glycerol carbonate, a compound with applications as a green solvent and as a component in various chemical formulations. researchgate.net

| Chlorohydrin Precursor | Primary Product | Key Industrial Application of Product |

|---|---|---|

| Glycerol Dichlorohydrins (e.g., 1,3-dichloro-2-propanol) | Epichlorohydrin (ECH) | Production of epoxy resins, synthetic elastomers, and paper sizing agents. eurochemengineering.comslideshare.net |

| Glycerol Monochlorohydrin (3-chloro-1,2-propanediol) | Glycerol Carbonate | Green solvent, chemical intermediate. researchgate.net |

| Propylene (B89431) Chlorohydrin | Propylene Oxide | Production of polyurethane foams, resins, and various chemicals. google.com |

The primary role of chlorohydrins in the production of advanced materials is indirect but crucial, stemming from their conversion to epichlorohydrin. ECH is a fundamental monomer for the synthesis of epoxy resins. google.com These resins are a critical class of thermosetting polymers known for their exceptional mechanical properties, chemical resistance, and adhesive strength. slideshare.net

The synthesis of the most common epoxy resin, bisphenol A diglycidyl ether (DGEBA), involves the reaction of bisphenol A with an excess of epichlorohydrin in the presence of a base like sodium hydroxide. stackexchange.com In this reaction, the epichlorohydrin, derived from chlorohydrin precursors, provides the reactive epoxide (or oxirane) groups that characterize the resin. stackexchange.com During the curing process, these epoxide groups react with a hardener (e.g., an amine) to form a cross-linked, three-dimensional network, resulting in a rigid and durable material. stackexchange.com

These epoxy resins are integral components in a vast range of advanced materials, including:

Composites: Used with reinforcing fibers like carbon or glass to create lightweight, high-strength materials for the aerospace, automotive, and wind energy industries. slideshare.net

Coatings: Provide durable and protective finishes for industrial flooring, marine applications, and metal packaging.

Adhesives: Form strong bonds between diverse materials such as metals, plastics, and wood. slideshare.net

Electronics: Employed for encapsulating and insulating electronic components due to their excellent dielectric properties. slideshare.net

Chlorohydrins in Process Chemistry and Industrial Catalysis

Chlorohydrins are not only building blocks but also key reagents in established industrial processes. Furthermore, their derivatives can play catalytic roles, enhancing the efficiency of chemical manufacturing.

The "chlorohydrin process" is a classic example of the use of these compounds as reactive intermediates. Historically, it has been a major route for the production of epoxides, such as propylene oxide and epichlorohydrin. tudelft.nlgoogle.com The process generally involves two main steps:

Formation of the Chlorohydrin: An olefin (like propylene or allyl chloride) is reacted with chlorine in the presence of water. This forms a chlorohydrin intermediate. tudelft.nlgoogle.com

Dehydrochlorination: The resulting chlorohydrin is treated with a base (e.g., milk of lime or sodium hydroxide solution) to eliminate hydrogen chloride and form the desired epoxide ring. eurochemengineering.comresearchgate.net

While newer, more direct oxidation methods have been developed for some epoxides, the chlorohydrin process remains economically important, particularly for epichlorohydrin production. tudelft.nlresearchgate.net The shift towards using glycerol as a feedstock represents a greener evolution of this process, as it utilizes a renewable resource. acs.orgacs.org

| Process Step | Reactants | Product | Typical Conditions |

|---|---|---|---|

| Glycerol Hydrochlorination | Glycerol, Hydrogen Chloride (gas) | Dichlorohydrins | 90-120 °C, Carboxylic acid catalyst. researchgate.net |

| Dehydrochlorination | Dichlorohydrins, Sodium Hydroxide | Epichlorohydrin | Reaction in a distillation column to remove volatile ECH. eurochemengineering.com |

While chlorohydrins themselves are typically reagents, their derivatives can be involved in catalytic cycles. In the synthesis of epoxy resins, phase transfer catalysts (PTCs) are often employed to enhance the reaction rate between the bisphenol A salt (in the aqueous phase) and epichlorohydrin (in the organic phase). researchgate.net Quaternary ammonium (B1175870) salts, which can be conceptually related to derivatives of nitrogen-containing chlorohydrins, are effective PTCs in these systems. google.com

More directly, in the dehydrochlorination of certain β-chlorohydrins, phase transfer catalysts like tetrabutylammonium (B224687) chloride have been shown to dramatically intensify the process. The use of such catalysts can shorten reaction times from hours to minutes and allow for the use of nearly stoichiometric amounts of base, making the process more efficient and greener. rsc.org

Advanced Materials Incorporating Chlorohydrin Moieties

The direct incorporation of the chlorohydrin moiety into the final structure of an advanced material is less common than its use as an intermediate. The chlorine atom is typically removed during synthesis to form a more stable or reactive functional group, such as an epoxide. stackexchange.com

Therefore, the legacy of the chlorohydrin is found in the structure of the final polymer. The glycidyl (B131873) ether linkage in epoxy resins, for example, is the direct result of the reaction of an epichlorohydrin molecule that was synthesized from a chlorohydrin. The properties of the final material—its toughness, chemical resistance, and adhesive capabilities—are thus fundamentally enabled by the initial chlorohydrin chemistry. The versatility of chlorohydrins as precursors allows for the synthesis of a wide range of epoxides, which in turn leads to a diverse family of epoxy resins tailored for specific high-performance applications.

Polymeric Architectures Derived from Chloroenhydrin (B1158845)

The term "this compound" is not commonly used in contemporary chemical literature; the closely related and industrially significant compound is epichlorohydrin. Epichlorohydrin (ECH) is a versatile bifunctional monomer, featuring both an epoxide ring and a chloromethyl group. This unique structure allows it to be a foundational building block for a wide array of polymeric architectures through various polymerization mechanisms. The reactivity of the epoxide group facilitates ring-opening polymerization to form polyether backbones, while the chloromethyl side group provides a site for subsequent chemical modifications, leading to complex and functional polymer structures.

The primary method for polymerizing epichlorohydrin is through ring-opening polymerization, which can proceed via cationic or coordination mechanisms. Cationic ring-opening polymerization, often initiated by Lewis acids, results in the formation of polyepichlorohydrin (PECH), a functional polyether. PECH itself is a valuable elastomer known for its resistance to heat and oil.

Beyond the homopolymer, ECH is a crucial monomer for creating more complex polymeric structures such as block and graft copolymers. For instance, triblock copolymers like PECH-PB-PECH have been synthesized by using hydroxyl-terminated polybutadiene (B167195) as an initiator for the cationic ring-opening polymerization of ECH. This approach combines the properties of different polymer blocks into a single macromolecule.

Furthermore, the reactive chloromethyl group on the PECH backbone is a key feature for developing advanced polymer architectures. This group can be readily converted to other functionalities, enabling the synthesis of graft copolymers. A prominent technique for this is "click" chemistry, which has been used to synthesize poly(epichlorohydrin-g-ethylene glycol) [poly(ECH-g-EG)] graft copolymers. This involves modifying the PECH backbone with azide (B81097) groups, followed by the "clicking" on of another polymer chain, such as propargyl-terminated polyethylene (B3416737) glycol. This method allows for the creation of well-defined graft copolymers with tailored properties.

Another important class of polymers derived from epichlorohydrin are highly branched structures. These can be synthesized by reacting ECH with multifunctional molecules like ammonia (B1221849). This reaction can lead to the formation of starburst-like polymers with a high density of primary amino groups, which are valuable in applications such as additives in papermaking.

The following table summarizes various polymeric architectures derived from epichlorohydrin and their key features.

| Polymer Architecture | Monomers/Initiators | Polymerization/Synthesis Method | Key Features |

| Polyepichlorohydrin (PECH) | Epichlorohydrin | Cationic Ring-Opening Polymerization | Functional polyether, heat and oil resistance |

| Epoxy Resins | Epichlorohydrin, Bisphenol A | Condensation Polymerization | High adhesion, mechanical strength, chemical resistance |